molecular formula C18H27NO2S B1180096 phoP protein CAS No. 125360-99-8

phoP protein

Cat. No.: B1180096
CAS No.: 125360-99-8
Attention: For research use only. Not for human or veterinary use.
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Description

The PhoP protein is a crucial bacterial transcription factor and member of the PhoP/PhoQ two-component system (TCS), which is highly conserved in many gram-negative bacteria including Escherichia coli and Salmonella enterica . This system allows bacteria to sense and adapt to environmental stresses such as low Mg2+ concentrations, acidic pH, and antimicrobial peptides . The PhoP/PhoQ system governs virulence, Mg2+ homeostasis, and resistance to a variety of antimicrobial agents, making it a key regulator of bacterial survival inside host cells . As a response regulator, PhoP is phosphorylated by its cognate sensor kinase, PhoQ. Upon phosphorylation, PhoP undergoes a conformational change, forms a homodimer, and binds to specific DNA sequences in the promoter regions of its target genes . This allows it to directly activate or repress the transcription of hundreds of genes involved in processes like magnesium transport (e.g., mgtA), cell envelope modifications, and acid resistance . This recombinant this compound is essential for research on bacterial signal transduction, pathogenicity, and adaptation mechanisms. Its study provides fundamental insights for developing novel antibacterial strategies, as the PhoP/PhoQ system is an attractive target for new anti-infective agents that disrupt virulence rather than bacterial growth . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125360-99-8

Molecular Formula

C18H27NO2S

Synonyms

phoP protein

Origin of Product

United States

Scientific Research Applications

Regulatory Functions of PhoP

PhoP functions primarily as a transcriptional regulator, influencing the expression of numerous genes involved in virulence, stress responses, and metabolic processes. Studies have shown that PhoP regulates approximately 2% of the M. tuberculosis genome, controlling genes that are crucial during macrophage infection and under acidic conditions .

Key Findings:

  • Virulence Regulation: PhoP activates genes that enhance bacterial survival within host cells, including those involved in lipid biosynthesis and stress response .
  • Stress Response Integration: PhoP is implicated in regulating cyclic-AMP levels in response to environmental stresses, linking metabolic pathways to virulence .

Drug Development Target

Given its essential role in bacterial pathogenesis, PhoP is a promising target for new anti-tuberculosis drugs. Research indicates that inhibitors disrupting PhoP functions could significantly impact M. tuberculosis virulence .

Research Insights:

  • Inhibitor Screening: Structural studies have elucidated the DNA-binding mechanism of PhoP, providing a basis for high-throughput screening of small molecule inhibitors that could block its activity .
  • Antimicrobial Resistance: The regulation of antimicrobial resistance genes by PhoP highlights its potential as a target for combating resistant strains of bacteria .

Vaccine Development

The deletion of phoPR has been explored as a strategy to create attenuated strains for vaccine development against M. tuberculosis. These strains exhibit reduced virulence while maintaining immunogenicity, making them suitable candidates for further research .

Case Studies:

  • Vaccine Trials: Mutant strains lacking functional PhoP have shown promise in preclinical trials as potential vaccine candidates against tuberculosis .
  • Genetic Studies: Investigations into single nucleotide polymorphisms affecting PhoP function provide insights into strain virulence variations and their implications for vaccine efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
Virulence MechanismsExplores how PhoP regulates virulence and resistance to antimicrobial agents.
Lipid BiosynthesisDemonstrates that phosphorylated PhoP directly stimulates transcription of lipid biosynthesis genes critical for cell wall integrity.
cAMP RegulationConnects PhoP with cAMP levels during macrophage infection, highlighting its role in stress response.
Drug TargetingIdentifies structural features of PhoP that can be targeted by small molecule inhibitors to disrupt its function.

Chemical Reactions Analysis

Phosphorylation of PhoP

  • Mechanism : PhoP contains an N-terminal receiver domain with a conserved phosphorylation site . PhoR, a sensor histidine kinase, phosphorylates PhoP at Asp-53 . PhoP can also be phosphorylated by small molecule phosphodonor compounds such as acetyl phosphate (AcP) .

  • Effect on protein structure : Phosphorylation induces conformational changes in PhoP, influencing its protein-protein interactions . Data indicates that the protein-protein interaction interfaces differ between phosphorylated and unphosphorylated forms of PhoP, and specific DNA binding plays a critical role in modulating these interfaces .

  • Impact on DNA binding : While PhoP can bind to DNA without phosphorylation, phosphorylation enhances its DNA-binding affinity . Studies suggest that phosphorylation stabilizes receiver domain dimerization, bringing DNA-binding domains into proximity, increasing their binding affinity for direct repeat DNA sequences .

PhoP Interaction with DNA

  • DNA-binding domain : PhoP possesses a C-terminal effector domain, which includes a winged helix-turn-helix DNA-binding motif .

  • Target genes : PhoP regulates the expression of various genes involved in virulence, lipid biosynthesis, and metabolism . In Mycobacterium tuberculosis, PhoP regulates the synthesis of polyketide-derived acyltrehaloses . In Streptomyces coelicolor, PhoP targets genes for phosphate scavenging systems and represses pathways involved in nitrogen assimilation and nucleotide biosynthesis .

  • Binding sites : PhoP binds to specific DNA sequences in the promoter regions of its target genes . These sites often contain direct repeats, and the interaction between PhoP and these sites is modulated by PhoP's phosphorylation state .

PhoP and Protein-Protein Interactions

  • Dimerization : PhoP can form dimers, and phosphorylation enhances this process .

  • Interaction with CRP : PhoP interacts with CRP (cAMP receptor protein), another global regulator . This interaction is mediated by the N-terminal domains of both proteins and requires PhoP phosphorylation .

Impact of PhoP on Gene Expression

  • Transcriptional regulation : PhoP functions as both a transcriptional activator and repressor . Phosphorylated PhoP directly stimulates the transcription of genes like pks2 and msl3 by binding to their upstream regulatory regions .

  • Regulation of virulence : In Mycobacterium tuberculosis, PhoP is essential for virulence and intracellular growth . It regulates genes involved in complex lipid biosynthesis, contributing to the cell wall composition and morphology of the bacilli .

  • Metabolic control : In Streptomyces coelicolor, PhoP acts as a master regulator, suppressing central metabolism under phosphate limitation .

PhoP in Stress Response

  • Acidic pH : PhoP is involved in the mycobacterial response to acidic pH .

  • Magnesium homeostasis : PhoP/PhoQ system governs magnesium homeostasis and resistance to antimicrobial agents .

  • cAMP levels : PhoP regulates the expression of cAMP-specific phosphodiesterases, influencing intra-mycobacterial cAMP levels .

Data Tables

The following tables summarize findings from research articles related to this compound:

ProteinModificationEffectReference
PhoPPhosphorylationEnhances DNA binding, stimulates protein-protein interactions, alters protein conformation
PhoPDimerizationForms dimers, enhanced by phosphorylation
PhoPBinding to DNARegulates gene expression, can act as both activator and repressor
PhoPInteraction with CRPRequires PhoP phosphorylation, mediated by N-terminal domains
GeneRegulation by PhoPFunctionReference
pks2ActivatedEncodes polyketide β-ketoacyl synthases involved in lipid biosynthesis
msl3ActivatedEncodes polyketide β-ketoacyl synthases involved in lipid biosynthesis
VariousRegulatedGenes involved in virulence, lipid biosynthesis, metabolism, and stress response

PhoP's role as a regulator is complex, with its activity modulated by phosphorylation and its interactions with other proteins and DNA sequences . The above data illustrates PhoP's diverse functions in bacterial physiology and pathogenesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Regulatory Proteins

Structural and Functional Homologs

PhoP vs. PhoB (E. coli)
  • Structural Similarity : PhoP and PhoB share nearly identical hydropathy profiles, suggesting similar conformations and activation mechanisms. Both lack transmembrane domains, relying on sensor kinases (PhoQ for PhoP; PhoR for PhoB) for signal transduction .
  • Functional Divergence : While PhoB primarily regulates phosphate metabolism, PhoP governs virulence and Mg²⁺ homeostasis. For example, PhoP stabilizes the sigma factor RpoS in Salmonella under low Mg²⁺, a function absent in PhoB .
PhoP vs. RegX3 (Mycobacterium bovis)
  • Sequence Homology: PhoP shares 72.7% amino acid identity with RegX3, a regulator of unknown function in M. bovis. Both possess HTH motifs for DNA binding, but PhoP uniquely integrates signals from PhoQ to control lipid metabolism and antibiotic synthesis .
  • Regulatory Scope : PhoP regulates species-specific genes (e.g., mgtC in Salmonella for virulence) and conserved Mg²⁺ transporters, whereas RegX3 lacks characterized targets .
PhoP vs. OmpR (E. coli)
  • DNA-Binding Mechanism : Both proteins use HTH motifs, but PhoP binds tandem repeats in PhoP boxes, while OmpR recognizes asymmetric sequences. PhoP also requires phosphorylation for activation, whereas OmpR can function in both phosphorylated and unphosphorylated states .

Cross-Species Comparison of PhoP Function

Organism Key Regulatory Roles Unique Targets/Pathways Reference
Salmonella enterica Virulence (e.g., mgtC), RpoS stabilization, Mg²⁺ homeostasis SPI-3 pathogenicity island
E. coli Limited Mg²⁺ response; no RpoS stabilization PhoP-regulated genes differ by 80% from Salmonella
Mycobacterium tuberculosis Lipid metabolism (pks2, papA1), nitrite reductase (nirA) ESAT-6 secretion system
Streptomyces spp. Antibiotic biosynthesis (e.g., actinorhodin), phosphate starvation response afsS promoter binding for secondary metabolites
Pasteurella multocida Polymyxin resistance, virulence attenuation 334 genes differentially expressed in ΔphoP

Mechanistic Differences in Signal Transduction

  • Autoregulation : PhoP exhibits positive autoregulation in Salmonella, amplifying its own expression under stress. This feature is absent in E. coli PhoP .
  • coli .
  • Phosphorylation Dynamics : PhoP-PhoQ in Salmonella stabilizes RpoS via iraP induction, while E. coli PhoP lacks this regulatory layer .

Research Findings and Data Highlights

Key Phenotypic Effects of phoP Mutations

  • Virulence Attenuation :
    • P. multocida ΔphoP: 32- to 154-fold increase in LD₅₀ (oral/intranasal routes) .
    • M. tuberculosis ΔphoP: Reduced ESAT-6 secretion and T-cell recognition .
  • Metabolic Disruption :
    • Streptomyces coelicolor ΔphoP: Downregulation of 62 genes in protein synthesis and RNA polymerase subunits .

Core Conserved Functions Across Species

  • Mg²⁺ Homeostasis : PhoP controls Mg²⁺ transporters (e.g., mgtA, mgtB) in all Enterobacteriaceae, ensuring survival in low Mg²⁺ environments .
  • Regulatory Loops : PhoP autoregulates its activity via phoU and phoR in Streptomyces, maintaining phosphate metabolism balance .

Preparation Methods

Host Strains and Culture Conditions

  • Strain Selection :

    • E. coli BL21(DE3) is preferred for PhoP expression due to its high protein yield and low protease activity.

    • Alternative strains like Shuffle T7 (for disulfide bond formation) are used for specific applications.

  • Media and Induction :

    • LB media : For native PhoP, cultures are grown at 37°C to OD~600~ = 0.6, induced with 50 μM IPTG, and incubated at 18°C for 16–18 hours.

    • M9 minimal media : For selenomethionine (SeMet)-labeled PhoP, cultures are supplemented with lysine (100 mg/L), phenylalanine (100 mg/L), and selenomethionine (60 mg/L) to inhibit endogenous methionine synthesis.

Expression Optimization

  • Temperature : Lower induction temperatures (18–30°C) improve solubility, reducing inclusion body formation.

  • IPTG Concentration : 50 μM IPTG balances protein yield and metabolic burden, achieving ~5–7 mg PhoP per gram of cell pellet.

Protein Purification

Affinity Chromatography

  • Cell Lysis :

    • Cells are resuspended in lysis buffer (50 mM sodium phosphate, pH 7.4; 500 mM NaCl; 20 mM imidazole) and lysed via sonication or microfluidization.

    • Protease inhibitors (e.g., PMSF) and lysozyme (1 mg/mL) enhance cytoplasmic release.

  • Ni-NTA Purification :

    • Clarified lysate is loaded onto Ni-NTA agarose, washed with 20 mM imidazole, and eluted with 250 mM imidazole.

    • His-tagged PhoP is treated with TEV protease (1:50 w/w) overnight at 4°C to remove the tag.

Size-Exclusion Chromatography (SEC)

  • Buffer Conditions :

    • SEC is performed in 20 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl~2~, and 10% glycerol using a Superdex 200 column.

    • PhoP elutes as a dimer (∼54 kDa), confirmed by analytical ultracentrifugation.

Yield and Purity Assessment

  • SDS-PAGE : Homogeneous PhoP (>95% purity) shows a single band at ∼27 kDa.

  • Mass Spectrometry : MALDI-TOF confirms the molecular weight (27,342 Da) and SeMet incorporation.

Selenomethionine Labeling for Crystallography

  • Labeling Efficiency :

    • SeMet-PhoP is produced in M9 media with 60 mg/L selenomethionine, achieving >95% incorporation.

    • Yield is reduced by 30–40% compared to native PhoP due to metabolic stress.

Crystallization and Structural Analysis

Crystallization Conditions

  • Buffer : 0.1 M HEPES (pH 7.5), 1.8 M ammonium sulfate, 1.5% PEG 400, 12% 1,2-propanediol.

  • Cryoprotection : Crystals are soaked in 1.2 M ammonium sulfate and 20% 1,2-propanediol before flash-freecing.

Data Collection and Refinement

  • Diffraction : X-ray data are collected at 2.8 Å resolution (PDB ID: 3Q3R).

  • Phasing : Multi-wavelength anomalous diffraction (MAD) with SeMet-PhoP resolves phase ambiguity.

Analytical Ultracentrifugation (AUC)

  • Sedimentation Velocity :

    • PhoP (0.9–2.3 mg/mL) in 20 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl~2~, 10% glycerol.

    • AUC confirms a dimeric state (s~20,w~ = 3.2 S) with no higher-order oligomers.

Functional Validation

DNA-Binding Assays

  • Fluorescence Polarization (FP) :

    • 6-FAM-labeled DNA (10 nM) is incubated with PhoP (20 μM) in 20 mM sodium phosphate (pH 7.0), 50 mM NaCl.

    • K~d~ values for direct repeat DNA sequences range from 0.5–1.2 μM.

Phosphorylation Studies

  • Autophosphorylation : PhoP is incubated with acetyl phosphate (10 mM) in 50 mM Tris (pH 7.5), 50 mM KCl, 5 mM MgCl~2~.

    • Phosphorylated PhoP shows enhanced DNA binding (2–3 fold) to pks2 and msl3 promoters.

Troubleshooting and Optimization

Issue Solution
Low expression yieldOptimize induction temperature (18–30°C); use TB media for higher density
Inclusion body formationAdd 0.5 M arginine to lysis buffer; reduce induction time
His-tag cleavage failureIncrease TEV protease ratio (1:20 w/w); extend digestion to 24 hours
Aggregation during SECInclude 10% glycerol and 1 mM TCEP in SEC buffer; reduce protein load

Comparative Analysis of PhoP Preparations

Parameter Native PhoP SeMet-PhoP PhoPC (DBD)
Expression yield15–20 mg/L5–7 mg/L10–12 mg/L
Purity post-SEC>95%>90%>98%
Oligomeric stateDimerDimerMonomer
Crystallization success70% (2.8 Å)50% (3.0 Å)80% (2.5 Å)

Q & A

Q. What are the primary functions of the PhoP protein in bacterial pathogenesis?

PhoP is a response regulator in two-component systems (TCS) that governs virulence, stress adaptation, and Mg²⁺ homeostasis. In Mycobacterium tuberculosis (Mtb), PhoP regulates lipid metabolism and cell envelope integrity, critical for intracellular survival . In Salmonella and Yersinia pestis, it controls genes involved in macrophage survival and systemic infection . Methodologically, transcriptomic and proteomic analyses (e.g., microarrays, RNA-seq) under low Mg²⁺ or phosphate-limiting conditions are used to identify PhoP-dependent pathways .

Q. How is the PhoP regulon identified and characterized across bacterial species?

The PhoP regulon is mapped using chromatin immunoprecipitation (ChIP-chip/ChIP-seq) to identify direct DNA-binding targets, combined with expression microarrays comparing wild-type and phoP mutants. For example, in Y. pestis, ChIP-chip revealed 31 PhoP-activated and 14 repressed genes under low Mg²⁺ conditions . In Streptomyces coelicolor, PhoP binding to PHO boxes (direct repeats, DRUs) upstream of phosphate-scavenging genes (pstSCAB, phoA) was validated via electrophoretic mobility shift assays (EMSA) .

Q. What bioinformatics tools predict PhoP-regulated genes and their PHO boxes?

PHO box motifs (e.g., DRUs with consensus sequences) are identified using position-specific scoring matrices (PSSMs) derived from validated promoters (pstS, phoRP-phoU). Genome-wide scans with tools like MEME or FIMO predict candidate targets, followed by EMSA to confirm PhoP binding . For example, S. coelicolor PhoP targets (e.g., SCO1196, SCO1394) were prioritized based on PHO box presence and functional relevance to phosphate metabolism .

Q. What techniques are used to construct and validate PhoP deletion mutants?

phoP knockout strains are generated via homologous recombination, replacing the gene with antibiotic resistance cassettes. Validation includes PCR sequencing, proteomic confirmation (absence of this compound in mutants), and phenotypic assays (e.g., virulence attenuation in macrophages) . In Bacillus licheniformis, the ΔphoP mutant showed abolished γ-PGA synthesis, confirmed via metabolomics .

Advanced Research Questions

Q. How do researchers resolve contradictions in PhoP’s regulatory role when overlapping with other systems (e.g., CorA)?

Functional redundancy between PhoP and Mg²⁺ transporter CorA in Salmonella was dissected using double mutants (ΔcorAΔphoP) and proteomics. While CorA loss upregulated MgtA (a PhoP-independent Mg²⁺ transporter), PhoP regulated distinct stress-response genes. Comparative proteomic analysis (LC-MS/MS) identified shared and unique targets, clarifying system-specific roles .

Q. What experimental approaches determine PhoP’s DNA-binding specificity and interaction dynamics with PHO boxes?

EMSA with purified this compound (e.g., His-tagged PhoP from E. coli ) confirms binding to PHO boxes. Mutagenesis of DRUs in promoter regions (e.g., pstS P-0 and P-00 mutants) showed that two DRUs are essential for binding . Competitive EMSA with non-specific DNA (e.g., poly(dI:dC)) further validates specificity .

Q. How does comparative proteomics reveal PhoP’s role under phosphate limitation?

Wild-type and ΔphoP strains of S. coelicolor were grown in phosphate-rich vs. -limited media, followed by 2D gel electrophoresis and MALDI-TOF MS. PhoP-dependent proteins (e.g., alkaline phosphatases, transporters) were upregulated in the wild type but absent in the mutant, linking PhoP to phosphate starvation responses .

Q. What methodologies confirm PhoP’s immunogenicity for tuberculosis diagnostics?

Recombinant PhoP was expressed in E. coli (pET-28a vector) and purified via Ni-NTA chromatography. ELISA and Western blot using sera from TB patients showed anti-PhoP antibodies, while IFN-γ ELISpot assays demonstrated Th1-polarized cellular immunity in murine models .

Q. How is PhoP phosphorylation studied, and what techniques validate its regulatory activity?

Site-directed mutagenesis of phosphorylation sites (e.g., S123/T145 in PhoR, the PhoP kinase) followed by phosphoproteomics (LC-MS/MS) identifies critical residues. In Mycobacterium avium, GST-tagged PhoP DNA-binding domains were expressed, and phosphorylation status was assessed via anti-phosphothreonine antibodies (e.g., ab9337) .

Q. How do evolutionary studies explain PhoP regulon divergence across Enterobacteriaceae?

Comparative genomics of 10 Enterobacteriaceae species revealed horizontal gene transfer and transcriptional rewiring events. Core regulon members (e.g., mgtA, phoPQ) maintain Mg²⁺ homeostasis, while species-specific targets (e.g., virulence plasmids in Y. pestis) reflect niche adaptation. Phylogenetic footprinting identified conserved PHO boxes in core genes .

Q. What metabolomics strategies elucidate PhoP’s role in γ-PGA synthesis regulation?

In B. licheniformis, intracellular metabolites were profiled via GC-MS and LC-MS in wild-type vs. ΔphoP strains. PhoP bound the pgsB promoter (EMSA ), directly regulating γ-PGA synthesis genes. Targeted metabolomics quantified glutamate and UDP-N-acetylglucosamine, key precursors whose levels correlated with PhoP activity .

Q. How are PhoP-dependent sRNAs (e.g., STnc1480) identified and characterized?

RNA-seq of Salmonella PhoP/SlyA mutants under low Mg²⁺ revealed STnc1480 as a dual-regulated sRNA. Ectopic PhoP/SlyA expression (PBAD promoter) restored STnc1480 in single mutants but not double mutants, confirmed via qRT-PCR and Northern blot .

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